cis-2-Fluorocyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Fluorocyclopropanecarboxamide is a fluorinated cyclopropane derivative with the molecular formula C₄H₆FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Fluorocyclopropanecarboxamide typically involves the cyclopropanation of fluorinated alkenes. One common method is the rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds stereoselectively to yield the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
cis-2-Fluorocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-2-Fluorocyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing more complex molecules.
Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cis-2-Fluorocyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
cis-2-Fluorocyclopropanecarboxylic acid: A closely related compound used in the synthesis of antibacterial agents.
cis-1,2-Dibromocyclopentane: Another cyclopropane derivative with different substituents and properties.
Uniqueness
cis-2-Fluorocyclopropanecarboxamide is unique due to its specific stereochemistry and the presence of a fluorine atom.
Properties
IUPAC Name |
2-fluorocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZKRDKMJHXGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.